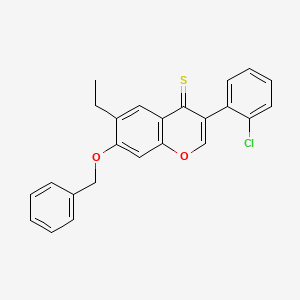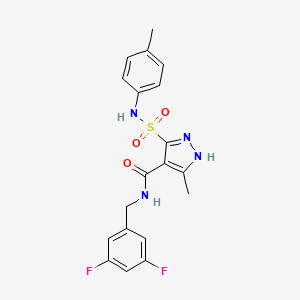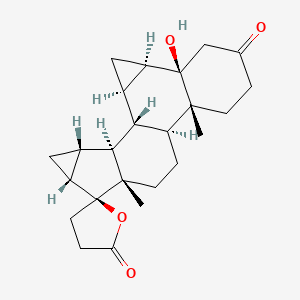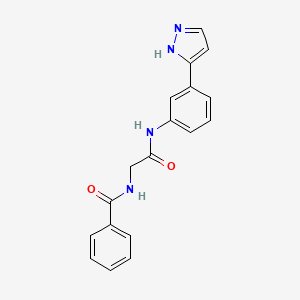
7-(benzyloxy)-3-(2-chlorophenyl)-6-ethyl-4H-chromene-4-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(benzyloxy)-3-(2-chlorophenyl)-6-ethyl-4H-chromene-4-thione is a complex organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a unique combination of functional groups, including a benzyloxy group, a chlorophenyl group, and a thione group, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(benzyloxy)-3-(2-chlorophenyl)-6-ethyl-4H-chromene-4-thione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving an appropriate phenol derivative and an aldehyde under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via an etherification reaction using benzyl bromide and a suitable base.
Chlorophenyl Substitution: The chlorophenyl group can be added through a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and a Lewis acid catalyst.
Thione Formation: The thione group can be introduced by treating the intermediate compound with a sulfurizing agent such as Lawesson’s reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
7-(benzyloxy)-3-(2-chlorophenyl)-6-ethyl-4H-chromene-4-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the thione group, converting it to a thiol or a hydrocarbon.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 7-(benzyloxy)-3-(2-chlorophenyl)-6-ethyl-4H-chromene-4-thione depends on its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved can vary based on the specific biological context and the functional groups present in the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-(benzyloxy)-3-(2-chlorophenyl)-4H-chromene-4-thione: Lacks the ethyl group, which may affect its chemical reactivity and biological activity.
7-(benzyloxy)-3-(2-chlorophenyl)-6-methyl-4H-chromene-4-thione: Contains a methyl group instead of an ethyl group, potentially altering its properties.
7-(benzyloxy)-3-(2-chlorophenyl)-6-ethyl-4H-chromene-4-one: Contains a carbonyl group instead of a thione group, which can significantly change its chemical behavior.
Uniqueness
The presence of the ethyl group and the thione group in 7-(benzyloxy)-3-(2-chlorophenyl)-6-ethyl-4H-chromene-4-thione makes it unique compared to its analogs
Propriétés
Formule moléculaire |
C24H19ClO2S |
|---|---|
Poids moléculaire |
406.9 g/mol |
Nom IUPAC |
3-(2-chlorophenyl)-6-ethyl-7-phenylmethoxychromene-4-thione |
InChI |
InChI=1S/C24H19ClO2S/c1-2-17-12-19-23(13-22(17)26-14-16-8-4-3-5-9-16)27-15-20(24(19)28)18-10-6-7-11-21(18)25/h3-13,15H,2,14H2,1H3 |
Clé InChI |
QVXWMSSGBFIPHG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C1OCC3=CC=CC=C3)OC=C(C2=S)C4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[2-(4-Chlorophenyl)ethyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione](/img/structure/B14103604.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorophenyl)acetamide](/img/structure/B14103614.png)
![5-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B14103627.png)
![N-(3-chloro-4-methoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14103637.png)
![9-(3,4-dimethylphenyl)-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14103645.png)
![4-(Hydroxyphenylmethylene)-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-pyridinyl)-2,3-pyrrolidinedione](/img/structure/B14103668.png)
![N-[(3-chlorophenyl)methyl]-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B14103672.png)
![2-[[5-[4-(Dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-1,6,7,9-tetrahydropyrrolo[3,2-h]isoquinolin-3-ylidene]amino]oxy-3-hydroxybutanoic acid](/img/structure/B14103674.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B14103688.png)


![3-butyl-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14103703.png)
![1-(benzylthio)-N-cyclopentyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B14103711.png)

